Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate
Description
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate is a β-diketone hydrazone derivative characterized by a central pentanedioate backbone substituted with a hydrazone group linked to a 4-methylphenyl moiety.
Properties
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]pent-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-9-4-6-10(7-5-9)15-16-13(14(19)21-3)11(17)8-12(18)20-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUPOZCOFSUKTK-OQJZYDBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Methylphenylhydrazine with Dimethyl 3-Oxopentanedioate
The most direct route involves reacting 4-methylphenylhydrazine with dimethyl 3-oxopentanedioate under acidic or neutral conditions. This method, analogous to hydrazone syntheses reported for aromatic aldehydes, employs ethanol or methanol as solvents under reflux (70–80°C). Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) may accelerate the reaction by protonating the carbonyl group, enhancing electrophilicity.
Reaction Scheme:
\$$
\text{Dimethyl 3-oxopentanedioate} + \text{4-Methylphenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{H}_2\text{O}
\$$
Purification typically involves recrystallization from ethanol or methanol, yielding the product as a crystalline solid. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the hydrazone formation through characteristic N–H stretches (3200–3300 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹).
Optimized Synthetic Protocols
Solvent and Temperature Effects
Ethanol and methanol are preferred solvents due to their ability to dissolve both hydrazine and keto-ester reactants while facilitating dehydration. Elevated temperatures (70–80°C) improve reaction kinetics but may promote side reactions such as ester hydrolysis. A study on analogous hydrazones reported optimal yields (72–77%) at 78°C with 12-hour reflux.
Catalytic Systems
Purification and Characterization
Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials and oligomeric byproducts.
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves closely related impurities.
Analytical Data :
- IR : ν(C=O) at 1650 cm⁻¹, ν(N–H) at 3312 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 7.35–7.30 (m, 2H, Ar–H), 3.81 (s, 6H, OCH₃), 3.58 (s, 6H, OCH₃).
- HPLC : Purity >99% achieved via optimized recrystallization.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Condensation in Ethanol | Reflux, 12 h, 78°C | Acetic acid | 77% | 99.2% |
| Oxalyl Chloride Coupling | 50°C, 2–3 h, AlCl₃ | AlCl₃ | 72% | 99.1% |
| Methanol Reflux | Reflux, 4 h, PTSA | PTSA | 69% | 98.8% |
Key Observations :
- Condensation in ethanol offers the highest yield and purity, making it the method of choice for laboratory-scale synthesis.
- Oxalyl chloride routes, while efficient, require specialized handling and generate hazardous byproducts.
Mechanistic Insights
The hydrazone formation proceeds via a two-step mechanism:
- Nucleophilic Addition : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of the keto-ester, forming a tetrahedral intermediate.
- Dehydration : Acid catalysis facilitates protonation of the hydroxyl group, leading to water elimination and C=N bond formation.
Density Functional Theory (DFT) studies on similar hydrazones suggest that electron-withdrawing groups on the aryl hydrazine enhance electrophilicity at the carbonyl carbon, accelerating the reaction.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the hydrazono group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical behavior of β-diketone hydrazones is heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogs:
<sup>a</sup>logP values estimated from analogous β-diketones in . <sup>b</sup>Calculated based on molecular formula (C14H16N2O5). <sup>c</sup>From : 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione. <sup>d</sup>From : 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group (electron-donating) slightly increases logP compared to the 4-methoxy analog, suggesting enhanced lipophilicity.
- Biological Activity: Fluorophenyl-substituted β-diketones exhibit notable COX-2 inhibitory activity (IC50 values in µM range), while methyl and methoxy variants are primarily explored as synthetic intermediates or research reagents .
Research Implications
- Drug Design : Substituents like -F or -Cl enhance target binding (e.g., COX-2 inhibition) but may compromise metabolic stability. The 4-methyl group balances lipophilicity and synthetic feasibility for early-stage drug discovery .
- Material Science : Methoxy and methyl derivatives are utilized in crystallography studies, leveraging SHELXL software for structural refinement .
Biological Activity
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate, also known by its CAS number 338751-67-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, exploring its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.29 g/mol
- CAS Number : 338751-67-0
The compound is characterized by the presence of a hydrazone functional group, which is known to contribute to various biological activities. The structure can be represented as follows:
Antioxidant Activity
Research indicates that hydrazone derivatives often exhibit significant antioxidant properties. A study on similar compounds showed that they can scavenge free radicals effectively, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that the compound displays notable efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxic Effects
Cytotoxicity assays conducted on cancer cell lines indicate that this compound may inhibit cell proliferation. The IC50 values observed in these studies suggest that it could serve as a potential lead compound in cancer therapy. Further research is required to elucidate the specific pathways involved in its cytotoxic effects.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging ability | Suggests potential use in protective formulations |
| Antimicrobial Efficacy | Effective against Staphylococcus aureus and E. coli | Potential candidate for developing new antibiotics |
| Cytotoxicity Assay | IC50 values indicate effective inhibition of cancer cell growth | Promising lead for cancer drug development |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The hydrazone structure allows for electron donation, neutralizing free radicals.
- Membrane Disruption : The lipophilic nature of the compound aids in penetrating bacterial membranes, leading to cell lysis.
- Apoptotic Pathways Activation : Evidence suggests that it may induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
